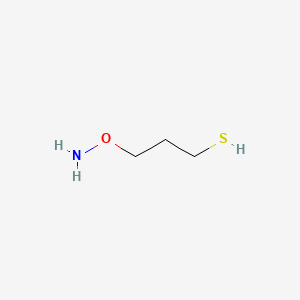

3-(Aminooxy)propane-1-thiol

Description

Significance and Multifunctionality in Organic Synthesis and Chemical Biology

The significance of 3-(Aminooxy)propane-1-thiol stems from its multifunctionality, which enables its use as a versatile chemical linker and modifier. The two functional groups, the aminooxy and the thiol, possess orthogonal reactivity, meaning one group can react selectively without affecting the other under specific conditions.

The aminooxy group is highly nucleophilic and reacts specifically and efficiently with carbonyl compounds, such as aldehydes and ketones, to form stable oxime linkages. broadpharm.com This reaction, known as oximation, is a cornerstone of chemoselective ligation chemistry because it proceeds under mild, often physiological, conditions and does not require catalysts that could interfere with biological systems. This specific reactivity is widely exploited in chemical biology for the labeling and modification of biomolecules. For instance, proteins can be modified at sites of oxidative damage, where carbonyl groups are introduced, or carbohydrates can be conjugated to proteins after periodate (B1199274) oxidation of their vicinal diols to generate aldehydes. cymitquimica.comchemicalbook.com

The thiol group provides another site for covalent modification. Thiols are known to react with various electrophiles, such as maleimides and α-haloacetyls, and can form disulfide bonds through oxidation. Furthermore, the thiol moiety has a strong affinity for noble metal surfaces, a property that is leveraged in materials science and nanotechnology. This allows for the self-assembly of monolayers of the compound on gold surfaces or the functionalization of gold nanoparticles. nih.govresearchgate.net

This dual functionality makes this compound a powerful heterobifunctional crosslinker. It can bridge two different molecules or entities, for example, by attaching a biomolecule to a nanoparticle. rsc.org Its ability to participate in "click chemistry" reactions, specifically the aldehyde-aminooxy reaction, has further solidified its role in the construction of complex bioconjugates for applications ranging from diagnostics to drug delivery systems. researchgate.net

| Functional Group | Reactive Partner | Resulting Linkage | Key Application Area |

| Aminooxy (-ONH₂) | Aldehyde/Ketone (-CHO, -C=O) | Oxime (-O-N=C) | Bioconjugation, Protein Labeling broadpharm.com |

| Thiol (-SH) | Maleimide (B117702), α-haloacetyl | Thioether | Crosslinking rsc.org |

| Thiol (-SH) | Gold Surface/Nanoparticle | Thiolate-Gold Bond | Nanomaterial Functionalization nih.govresearchgate.net |

| Thiol (-SH) | Another Thiol (Oxidation) | Disulfide (-S-S-) | Protein Folding Studies |

Historical Context and Evolution of Research Applications

The application of this compound in advanced chemical research has evolved significantly since its introduction as a tool in bioconjugation. An early key application was reported in 1991 by Tietze and colleagues, who described its use as a heterobifunctional linker for a novel method of conjugating carbohydrates to proteins. cymitquimica.comchemicalbook.com This work established the compound as a valuable reagent for creating glycoconjugates, which are important in immunology and cell biology.

Following its initial use as a linker, the scope of its applications broadened. Researchers began to utilize its unique properties for other purposes in chemical biology. For example, the aminooxy group's ability to react with pyridoxal (B1214274) phosphate (B84403) (PLP), an essential cofactor for many enzymes, led to the use of this compound and related compounds as enzyme inhibitors. This involves the formation of a stable oxime with the aldehyde group of PLP, thereby inactivating PLP-dependent enzymes.

More recently, research has evolved to incorporate this compound into the field of nanotechnology and materials science. A notable modern application is its use in the post-synthesis functionalization of atomically precise gold nanoclusters. nih.govresearchgate.net In this context, the thiol group anchors the molecule to the gold cluster, while the aminooxy group remains available on the exterior. springernature.com These functionalized nanoclusters have been developed as highly sensitive luminescent probes for detecting protein carbonylation, a marker of oxidative stress and aging. nih.govspringernature.comresearchgate.net This advanced application demonstrates a clear evolution from its role as a simple linker to a critical component in the design of sophisticated biosensors and diagnostic tools.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H9NOS |

|---|---|

Molecular Weight |

107.18 g/mol |

IUPAC Name |

O-(3-sulfanylpropyl)hydroxylamine |

InChI |

InChI=1S/C3H9NOS/c4-5-2-1-3-6/h6H,1-4H2 |

InChI Key |

RADBHZXDMDUQEK-UHFFFAOYSA-N |

Canonical SMILES |

C(CON)CS |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminooxy Propane 1 Thiol and Its Derivatives

Established Synthetic Pathways for the Core Structure

The synthesis of 3-(Aminooxy)propane-1-thiol hydrochloride involves carefully orchestrated chemical reactions to incorporate both the aminooxy and thiol functionalities onto a propane (B168953) backbone. cymitquimica.com

Integration of Aminooxy and Thiol Functionalities

The core of synthesizing this compound lies in the strategic introduction of its two key functional groups. The aminooxy group (–ONH₂) is highly nucleophilic and reactive towards carbonyl compounds, forming stable oxime linkages. The thiol group (–SH) readily forms disulfide bonds through oxidation and serves as an effective anchor to gold surfaces. researchgate.net The hydrochloride salt form of the compound enhances its stability and solubility for use in laboratory settings.

The chemical reactivity of this compound is characterized by several key reaction types:

Oxime Formation: The aminooxy group reacts with aldehydes and ketones to form stable oxime bonds, a reaction central to its use in bioconjugation. nih.gov

Oxidation: The thiol group can be oxidized to form disulfide bridges.

Nucleophilic Substitution: Both the aminooxy and thiol groups can participate in nucleophilic substitution reactions. cymitquimica.com

Precursor Design and Chemical Transformations

The synthesis of this compound and its derivatives often starts from readily available precursors that undergo a series of chemical transformations. For instance, a trifunctional amine-containing aminooxy thiol (AOT) ligand was synthesized from diethanolamine (B148213) in a concise synthetic route. nih.govnih.gov This highlights a common strategy where a precursor molecule is sequentially modified to introduce the desired functionalities.

In a different approach, the synthesis of a bis(aminooxy) thiol ligand involved a multi-step process starting from 11-bromo-1-undecene (B109033) and N-hydroxyphthalimide, demonstrating the complexity that can be involved in creating more elaborate structures. researchgate.net The choice of precursors and the reaction sequence are critical for achieving the desired final product with high purity and yield.

Ligand Exchange Procedures in Nanomaterial Functionalization

The thiol group of this compound and its derivatives makes them ideal candidates for functionalizing gold nanomaterials through ligand exchange reactions. researchgate.netnih.gov

Functionalization of Gold Nanoclusters via Ligand Exchange

Ligand exchange is a powerful technique for modifying the surface properties of gold nanoclusters (AuNCs). nih.gov In this process, existing ligands on the surface of the AuNCs, such as phosphines or other thiols, are replaced by new thiol-containing molecules. nih.govcmu.edu this compound can be introduced onto the surface of AuNCs, like Au15SG13 (where SG is glutathione), through such a procedure. researchgate.netresearchgate.net This functionalization imparts new chemical reactivity to the nanoclusters, enabling them to participate in specific binding events. researchgate.net

The success of the ligand exchange can be monitored by techniques such as electrospray ionization mass spectrometry (ESI-MS), which can confirm the attachment of the new ligand to the nanocluster. researchgate.netresearchgate.net The extent of ligand exchange can be controlled, allowing for the preparation of mixed-monolayer protected clusters (MMPCs) with tailored surface properties. nih.govresearchgate.net

Development of Thiolated Aminooxy-Functionalized Nanomaterials

The development of thiolated aminooxy-functionalized nanomaterials opens up possibilities for creating novel biosensors and targeted delivery systems. nih.govresearchgate.net For example, Au15 nanoclusters functionalized with this compound have been developed as luminescent probes for detecting protein carbonylation, a biomarker for aging. researchgate.net The aminooxy groups on the nanocluster surface react specifically with carbonyl groups on proteins to form stable oxime linkages, allowing for sensitive detection. researchgate.net

Similarly, monolayer-protected gold clusters (MPCs) functionalized with a trifunctional amine-containing aminooxy thiol ligand have been shown to react with various aldehyde-containing molecules. nih.govnih.gov The solubility of these functionalized nanoparticles can be tuned by controlling the protonation state of the amine group, making them versatile for applications in both non-polar and aqueous environments. nih.gov

Synthesis of Structural Analogs and Modified Linkers

The versatility of the this compound scaffold has led to the synthesis of various structural analogs and modified linkers for diverse applications. These modifications can involve altering the length of the alkyl chain, introducing additional functional groups, or creating bifunctional linkers for more complex molecular architectures.

One example is the synthesis of a trifunctional amine-containing aminooxy thiol (AOT) ligand, which incorporates an amine group in addition to the aminooxy and thiol functionalities. nih.gov This design allows for further modifications and can influence the solubility and reactivity of the resulting functionalized nanoparticles. nih.gov Another related compound, 1,3-Bis-aminooxy propane, serves as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeric Molecules (PROTACs), highlighting the adaptability of the aminooxy functional group in different molecular contexts. medchemexpress.commedchemexpress.com

The synthesis of these analogs often employs similar strategies to the parent compound, involving the protection of one functional group while another is being introduced or modified. For instance, a one-pot activation/displacement/deprotection sequence has been used to introduce the aminooxy functionality in the synthesis of complex molecules. acs.org

Below is a table summarizing some of the key research findings related to the synthesis and application of this compound and its derivatives.

| Compound/System | Synthetic Approach | Key Finding/Application | Reference |

| Au15SG12-Aminooxy | Ligand exchange on Au15SG13 with 3-(Aminooxy)-1-propanethiol | Detection of protein carbonylation via oxime linkage formation. | researchgate.net |

| Au(C6S)(AOT) MMPCs | Ligand exchange on hexanethiolate-capped Au MPCs with a trifunctional aminooxy thiol (AOT) | Tunable solubility for oximation reactions in both non-polar and aqueous media. | nih.gov |

| Bis(aminooxy) thiol ligand | Multi-step synthesis from 11-bromo-1-undecene and N-hydroxyphthalimide | Creation of a linker with two aminooxy groups for potential cross-linking applications. | researchgate.net |

| Aminooxy-functionalized AuNPs | Acylation of an aminooxy intermediate followed by incorporation onto AuNPs | Improved sensitivity and selectivity for acetone (B3395972) sensing compared to other thiol-functionalized AuNPs. | rsc.org |

Strategies for Polyethylene (B3416737) Glycol (PEG) Conjugates and Extended Linkers

The conjugation of this compound to polyethylene glycol (PEG) enhances the solubility and can reduce the steric hindrance of the molecule, which is particularly useful in bioconjugation applications. nanocs.net Various strategies have been developed to create PEG conjugates and to incorporate extended linkers, which can further modulate the spacing and properties of the final conjugate.

A common approach involves using heterobifunctional PEG linkers that possess two different reactive groups at their termini. nanocs.netadcreview.com For the synthesis of a this compound PEG conjugate, a PEG linker with an aminooxy-reactive group at one end and a thiol-reactive group at the other is ideal. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages. nanocs.netadcreview.comnih.gov

One synthetic route to an aminooxy-PEG-thiol derivative involves a multi-step process starting from a PEG-diol. A thesis by Nantz (2012) outlines a procedure for creating an aminooxy-thiol with a PEG(6) linker. louisville.edu The synthesis begins with the protection of one hydroxyl group of a PEG-diol, followed by activation of the other hydroxyl group for subsequent reaction. The aminooxy functionality is introduced via a Mitsunobu reaction using N-hydroxyphthalimide. louisville.edunih.gov The thiol group is often introduced with one of its own protecting groups, such as a trityl group, which is removed in the final step. louisville.edu For instance, a trityl-protected thiol can be introduced and subsequently deprotected using a solution of trifluoroacetic acid (TFA) and a scavenger like triethylsilane. louisville.eduacs.org

Commercially available linkers demonstrate the variety of structures that can be synthesized. These linkers often incorporate PEG chains of varying lengths (e.g., PEG3, PEG4, PEG12) and may include additional functional groups to facilitate further reactions. medchemexpress.comcreative-biolabs.comaxispharm.com For example, an Aminooxy-PEG3-C2-thiol is a PEG-based PROTAC linker available for use in the synthesis of proteolysis-targeting chimeras (PROTACs). medchemexpress.com

The table below summarizes various PEG linkers that incorporate aminooxy and thiol functionalities, illustrating the structural diversity available for creating extended and functionalized conjugates of this compound.

| Linker Type | Functional Group 1 | Functional Group 2 | PEG Length | Reference |

| Heterobifunctional PEG | Aminooxy (-ONH2) | Thiol (-SH) | Variable | nanocs.net |

| PROTAC Linker | Aminooxy | Thiol | PEG3 | medchemexpress.com |

| Thiol PEG Linker | Thiol (-SH) | Various (e.g., Acid, Alcohol, Azide) | Variable | axispharm.com |

| Aminooxy PEG Linker | Aminooxy (-ONH2) | Various (e.g., Acid, Propargyl) | Variable | glycomindsynth.com |

These strategies enable the precise construction of this compound derivatives with tailored PEG linkers, suitable for a wide range of applications in chemical biology and materials science.

Incorporation of Protective Groups and Subsequent Deprotection Methods

The synthesis of this compound derivatives is complicated by the presence of two highly reactive nucleophilic groups: the aminooxy group and the thiol group. To achieve selective reactions at other parts of a molecule or to control the sequence of conjugation, it is essential to temporarily mask one or both of these functional groups using protecting groups. google.comucl.ac.uk The choice of protecting groups is critical and must allow for orthogonal deprotection, meaning one group can be removed under conditions that leave the other intact. ucl.ac.ukacs.org

Thiol Protection: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides. A widely used protecting group for thiols is the triphenylmethyl (trityl, Trt) group. ucl.ac.uktotal-synthesis.com The trityl group is advantageous because it is stable under various reaction conditions, including reductive amination, and its lipophilicity and UV activity can simplify the isolation and handling of intermediates. acs.org

Protection: The trityl group is typically introduced by reacting the thiol with trityl chloride in the presence of a base. acs.org

Deprotection: The S-trityl group is acid-labile and can be cleaved under mild acidic conditions. total-synthesis.com A common method involves treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM) and in the presence of a scavenger such as triethylsilane (TES) or water to trap the released trityl cation and prevent side reactions. acs.orgacs.orgmerckmillipore.com Other acidic reagents like formic acid can also be used. total-synthesis.com Alternative, non-acidic deprotection methods have also been developed, such as visible-light photocatalysis, which offers an orthogonal approach to acid-labile groups. organic-chemistry.org

Aminooxy/Amine Protection: The aminooxy group (-ONH2), like a primary amine, is nucleophilic and requires protection during certain synthetic steps. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines and aminooxy functionalities. fishersci.co.ukorganic-chemistry.org It is stable to most nucleophiles and basic conditions, making it compatible with many reaction types. organic-chemistry.org

Protection: The Boc group is introduced by reacting the aminooxy group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org

Deprotection: The Boc group is readily removed under acidic conditions. fishersci.co.ukmedkoo.com This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukresearchgate.net Milder Lewis acids, such as cerium(III) chloride, have also been reported for selective Boc deprotection under specific conditions. researchgate.net

The following table summarizes common protecting groups for thiol and aminooxy functions, along with their typical deprotection reagents.

| Functional Group | Protecting Group | Abbreviation | Deprotection Reagents | Reference |

| Thiol | Triphenylmethyl | Trt | Trifluoroacetic Acid (TFA), Triethylsilane (TES) | acs.orgmerckmillipore.com |

| Thiol | Triphenylmethyl | Trt | Formic Acid | total-synthesis.com |

| Thiol | Triphenylmethyl | Trt | Visible Light, Photocatalyst | organic-chemistry.org |

| Thiol | Acetamidomethyl | Acm | Acid and an oxidizing agent (e.g., TFA/DMSO) | google.com |

| Aminooxy / Amine | tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | fishersci.co.uk |

| Aminooxy / Amine | tert-Butyloxycarbonyl | Boc | Cerium(III) chloride (CeCl₃) | researchgate.net |

| Aminooxy | 2-(2-nitrophenyl)propyloxycarbonyl | NPPOC | UV light (365 nm) | nih.gov |

The strategic use of these protecting groups allows for the sequential and controlled synthesis of complex molecules derived from this compound, enabling their application in fields such as peptide synthesis, bioconjugation, and materials science. nih.govnih.govsemanticscholar.org

Chemical Reactivity and Reaction Mechanisms of 3 Aminooxy Propane 1 Thiol

Aminooxy Group Reactivity: Oxime Ligation Chemistry

The aminooxy group (–ONH₂) of 3-(Aminooxy)propane-1-thiol is a potent nucleophile that readily reacts with carbonyl compounds, such as aldehydes and ketones, to form stable oxime linkages (–O–N=C). goettingen-research-online.de This reaction, known as oxime ligation, is highly chemoselective and widely used for conjugating molecules under mild conditions. nih.gov

The formation of an oxime bond proceeds through a nucleophilic addition-elimination mechanism. numberanalytics.com The reaction is initiated by the attack of the nucleophilic nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate. Subsequently, a molecule of water is eliminated to yield the stable oxime product. nih.gov The aminooxy group is considered an "alpha nucleophile" due to the presence of an adjacent heteroatom, which enhances its nucleophilicity compared to standard amines. acs.orgiris-biotech.de This increased reactivity allows for efficient ligation even at neutral pH. acs.org

The kinetics of oxime formation are typically first-order with respect to both the carbonyl compound and the aminooxy-containing molecule. numberanalytics.com The rate of the reaction can be significantly influenced by the structure of the reactants and the reaction conditions. acs.org For instance, the reaction with aldehydes is generally faster than with ketones. researchgate.net

Thermodynamically, the formation of an oxime bond is generally a favorable process, leading to a stable conjugate. numberanalytics.com The stability of the resulting oxime can vary depending on the substituents on the carbonyl compound. nih.gov Aromatic aldehydes and α-oxo acids tend to form more stable oximes compared to simple aliphatic ketones like acetone (B3395972). nih.gov This stability is a key advantage in applications requiring robust linkages. goettingen-research-online.deiris-biotech.de

Table 1: Factors Influencing Oxime Formation

| Factor | Effect on Reaction |

|---|---|

| Reactant Structure | Aldehydes react faster than ketones. researchgate.net Aromatic aldehydes and α-oxo acids form more stable products. nih.gov |

| pH | The reaction rate is highly pH-dependent, with optimal rates typically observed in a slightly acidic to neutral pH range. researchgate.netunivie.ac.at |

| Catalysts | Nucleophilic catalysts like aniline (B41778) and its derivatives significantly accelerate the reaction rate. acs.orgresearchgate.netunivie.ac.at |

| Temperature | Increased temperature generally increases the reaction rate, but can also lead to degradation of reactants or products. numberanalytics.com |

| Solvent | Polar solvents like water can enhance the reaction rate by stabilizing the transition state. numberanalytics.com |

The rate of oxime ligation is highly dependent on the pH of the reaction medium. researchgate.net The reaction is generally fastest in the pH range of 4 to 7. This is because the reaction requires a fine balance: the aminooxy group must be in its unprotonated, nucleophilic form to attack the carbonyl, while the carbonyl group benefits from protonation to increase its electrophilicity. At very low pH, the aminooxy group is fully protonated and non-nucleophilic, while at high pH, the concentration of protonated carbonyl species is too low.

Thiol Group Reactivity: Versatile Sulfur Chemistry

The thiol group (–SH) at the other end of the this compound molecule provides a second, orthogonal reactive handle. Thiol chemistry is widely utilized for its ability to form strong, covalent bonds under mild conditions.

The thiol group of this compound can undergo a highly efficient Michael addition reaction with maleimides. nih.gov This reaction is a type of conjugate addition where the nucleophilic thiolate anion attacks the β-carbon of the α,β-unsaturated carbonyl system of the maleimide (B117702). nih.govmdpi.com The reaction is rapid, highly specific for thiols at a pH of 6.5-7.5, and proceeds without the formation of by-products, making it a "click chemistry" reaction. nih.govmdpi.com The resulting thioether bond is stable, making this a robust method for bioconjugation. researchgate.net

The high reactivity of the maleimide is due to its nature as an electrophile, which is enhanced by the presence of two carbonyl groups. mdpi.com The specificity for thiols over other nucleophiles, such as amines, is particularly advantageous in biological systems where multiple functional groups are present. mdpi.com

The thiol group can also participate in oxidation reactions to form disulfide bonds (–S–S–). This can occur through the reaction of two thiol groups in the presence of an oxidizing agent or through a thiol-disulfide exchange reaction. In the latter, a thiol group attacks an existing disulfide bond, leading to the formation of a new disulfide bond and a new thiol. uwaterloo.ca These processes are fundamental in protein folding and stability, where disulfide bridges play a critical role in defining the tertiary structure of proteins. springernature.comnih.gov

This compound can be used to introduce a reactive thiol onto a molecule via its aminooxy group, which can then be used to form disulfide bonds. The reversibility of the disulfide bond under reducing conditions also allows for applications in drug delivery systems where the release of a therapeutic agent is triggered by a reducing environment.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetone |

| Aniline |

| m-Phenylenediamine |

Formation of Self-Assembled Monolayers (SAMs)

The bifunctional nature of this compound allows for the formation of self-assembled monolayers (SAMs) on various substrates, most notably gold surfaces. rsc.orgrsc.org This process is primarily driven by the strong affinity of the thiol (-SH) group for gold, leading to the formation of a stable gold-thiolate (Au-S) bond. researchgate.net The self-assembly process involves the spontaneous organization of the molecules from a solution onto the substrate, resulting in a densely packed, ordered molecular layer. sigmaaldrich.comuni-tuebingen.de

The general mechanism for forming alkanethiol SAMs on a gold substrate begins with the immersion of a clean gold surface into a dilute solution of the thiol, typically dissolved in a solvent like ethanol. sigmaaldrich.com The sulfur atom of the thiol group chemisorbs onto the gold surface, which can be viewed as an oxidative addition of the S-H bond to the Au(0) surface, followed by the reductive elimination of hydrogen. While the initial adsorption happens rapidly, a longer immersion time, often 24-48 hours, allows for the reorganization of the molecules on the surface to maximize packing density and achieve a highly ordered monolayer. sigmaaldrich.com

In the case of this compound, the thiol group acts as the anchor, binding the molecule to the gold substrate. The propane (B168953) chain provides a short spacer, and the terminal aminooxy (-ONH₂) group is projected away from the surface. This orientation creates a new, functionalized surface where the reactive aminooxy groups are available for subsequent chemical reactions. The quality and ordering of the resulting SAM can be influenced by factors such as the cleanliness of the substrate, the purity of the thiol, the solvent used, and the immersion time. sigmaaldrich.comresearchgate.net

The formation of SAMs using this compound is a foundational step in creating functionalized surfaces for applications in biosensing and nanotechnology. For instance, gold nanoparticles can be functionalized with this compound through a ligand-exchange procedure, where existing ligands on the nanoparticle surface are replaced by the thiol. nih.govresearchgate.net This process results in nanoparticles coated with a layer of molecules presenting reactive aminooxy groups. nih.govresearchgate.net

| Parameter | Description | Typical Condition | Source(s) |

| Substrate | The material onto which the SAM is formed. | Gold (e.g., gold-coated slides, gold nanoparticles) | rsc.orgrsc.orgsigmaaldrich.com |

| Molecule | The organic molecule that forms the monolayer. | This compound | nih.govresearchgate.net |

| Anchor Group | The functional group that binds to the substrate. | Thiol (-SH) | rsc.orgresearchgate.net |

| Terminal Group | The functional group exposed at the monolayer surface. | Aminooxy (-ONH₂) | nih.govresearchgate.net |

| Solvent | The medium for the self-assembly process. | Ethanol (200 proof) | sigmaaldrich.com |

| Concentration | The concentration of the thiol in the solution. | Typically in the millimolar (mM) range. | researchgate.net |

| Assembly Time | The duration the substrate is immersed in the solution. | 24-48 hours for highly ordered films. | sigmaaldrich.com |

| Environment | Conditions to ensure high-quality film formation. | Clean, inert (e.g., backfilled with nitrogen) | sigmaaldrich.comuni-tuebingen.de |

Orthogonal Reactivity and Dual-Functionalization Strategies

The presence of two distinct functional groups, a thiol and an aminooxy group, within this compound imparts orthogonal reactivity. rsc.org This means that each group can undergo specific chemical reactions independently of the other under different conditions, a property known as chemoselectivity. unimib.it This dual functionality is highly valuable for developing strategies in bioconjugation, surface modification, and the synthesis of complex molecular architectures. researchgate.netunimib.it

Exploiting Chemoselectivity of Aminooxy and Thiol Groups

The chemoselectivity of this compound stems from the distinct reactivity profiles of its terminal groups.

Thiol (-SH) Group: The thiol group exhibits high nucleophilicity and a strong affinity for soft metals like gold, making it ideal for surface anchoring and forming SAMs. rsc.orgresearchgate.net It can also participate in other specific reactions such as Michael additions to α,β-unsaturated carbonyls (thiol-Michael addition) or radical-mediated additions to alkenes (thiol-ene reactions). researchgate.net The thiol group can also form disulfide bonds through oxidation.

Aminooxy (-ONH₂) Group: The aminooxy group is known for its highly specific and efficient reaction with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage. researchgate.net This reaction, a form of "click chemistry," proceeds readily under mild aqueous conditions and is bioorthogonal, meaning it does not interfere with or cross-react with most other functional groups found in biological systems. acs.orgnih.gov The stability of the resulting oxime bond is a key advantage over similar linkages like hydrazones. nih.gov

This differential reactivity allows for the selective functionalization of either end of the molecule. For example, the thiol group can first be used to immobilize the molecule onto a gold nanoparticle. nih.govresearchgate.net The exposed aminooxy groups on the nanoparticle surface are then free to react with aldehyde- or ketone-containing molecules, such as carbonylated proteins, for detection or targeting purposes. nih.govresearchgate.net This strategy demonstrates the spatial separation and independent reactivity of the two functional groups. researchgate.net

| Functional Group | Reactive Partner(s) | Resulting Linkage | Reaction Type | Source(s) |

| Thiol (-SH) | Gold Surfaces | Gold-Thiolate (Au-S) | Chemisorption / SAM Formation | rsc.orgresearchgate.net |

| Maleimides | Thioether | Michael Addition | researchgate.netrsc.org | |

| Alkenes | Thioether | Thiol-ene Reaction | researchgate.netacs.org | |

| Aminooxy (-ONH₂) | Aldehydes, Ketones | Oxime | Oximation / Click Chemistry | nih.govresearchgate.net |

Sequential and One-Pot Reaction Schemes

The orthogonal nature of the thiol and aminooxy groups enables their use in sophisticated reaction schemes, which can be performed either sequentially or in a "one-pot" fashion.

Sequential Reactions: In a sequential strategy, the functional groups are reacted in a stepwise manner. A common approach involves first protecting one of the functional groups while the other is reacted, followed by deprotection and reaction of the second group. For instance, a Boc-protected version of an aminooxy thiol can be used where the aminooxy group is initially inert. broadpharm.com The free thiol can be reacted first, for example, to attach to a surface. Subsequently, the Boc protecting group is removed (e.g., with acid), exposing the aminooxy group for a second, distinct conjugation reaction, such as linking to a biomolecule containing an aldehyde. uni-duesseldorf.de This stepwise approach provides precise control over the construction of the final molecular assembly.

Another sequential approach involves first using the thiol group for surface immobilization, as described in the formation of SAMs. nih.govresearchgate.net In a second, separate step, the now surface-bound aminooxy groups are used to capture molecules from a solution. nih.gov Research has demonstrated this by first creating a SAM of this compound on gold nanoclusters and then using these functionalized clusters to bind to carbonylated proteins via oxime ligation. nih.govresearchgate.net

One-Pot Reactions: One-pot reactions, where multiple reaction steps occur in the same reaction vessel without isolating intermediates, offer increased efficiency. rsc.org The distinct chemoselectivity of the thiol and aminooxy groups is ideal for such strategies. unimib.it For example, a one-pot, multi-component reaction could be designed where this compound is mixed with a gold substrate and an aldehyde-containing molecule simultaneously under conditions that favor both SAM formation and oximation. While more complex to optimize, this approach can streamline the synthesis of dually-functionalized materials. A one-pot, three-step procedure has been demonstrated for protein modification using similar bioorthogonal reactions, highlighting the feasibility of such strategies. nih.gov

These dual-functionalization strategies are central to the utility of this compound as a heterobifunctional crosslinker, enabling the precise and efficient construction of complex, functional systems for advanced applications.

Applications in Advanced Chemical Biology and Materials Science

Bioconjugation and Bioconjugate Chemistry

The ability to covalently link different biomolecules with high specificity is a cornerstone of modern chemical biology. 3-(Aminooxy)propane-1-thiol serves as a versatile molecular bridge in bioconjugation, enabling the synthesis of well-defined bioconjugates with tailored properties and functions.

Site-Specific Protein Labeling and Modification

The selective modification of proteins at specific sites is crucial for elucidating their function, tracking their localization within cells, and creating novel therapeutic and diagnostic agents. The thiol group of this compound can react with specific functional groups on a protein, while its aminooxy group is available for subsequent ligation.

A common strategy for site-specific protein labeling involves the use of thiol-reactive chemistry. Cysteine residues, with their nucleophilic thiol groups, are often targeted for modification. nih.govmdpi.comthermofisher.com This approach is attractive due to the relatively low natural abundance of surface-exposed cysteine residues, which allows for a higher degree of labeling specificity. nih.gov Methods have been developed for the efficient and specific labeling of single-cysteine proteins with thiol-reactive probes, achieving high coupling efficiencies. nih.gov

The process typically involves the reaction of the thiol group of this compound with an electrophilic site on the protein, such as a maleimide (B117702) or a haloacetyl group, which can be introduced via site-directed mutagenesis. thermofisher.comnih.govchemrxiv.org Following this initial conjugation, the exposed aminooxy group can then be used to attach a molecule of interest, such as a fluorescent dye, a drug molecule, or another biomolecule, that has been functionalized with a carbonyl group (an aldehyde or a ketone). This two-step approach allows for a high degree of control over the final conjugate's composition and architecture.

| Target Residue | Reactive Group on Linker | Resulting Linkage | Key Considerations |

| Cysteine | Thiol | Thioether | Requires accessible and reactive cysteine residues. |

| Lysine | Aminooxy (after protein modification) | Oxime | Requires prior modification of the protein to introduce a carbonyl group. |

Oligonucleotide Functionalization and Modification

The functionalization of oligonucleotides is essential for their use as therapeutic agents, diagnostic probes, and tools in molecular biology. This compound can be employed to introduce a reactive handle at a specific position within a synthetic oligonucleotide.

Methodologies have been developed for the efficient attachment of thiol-specific probes to the 3'-ends of synthetic oligodeoxyribonucleotides. nih.gov These methods often involve the introduction of a free thiol group, which can then be selectively crosslinked with a variety of probes. nih.gov The thiol group of this compound can be incorporated into an oligonucleotide during solid-phase synthesis. Once incorporated, the aminooxy group provides a unique reactive site for the subsequent conjugation of other molecules, such as peptides, drugs, or labeling agents, that have been modified to contain a carbonyl group. This strategy allows for the creation of multifunctional oligonucleotide conjugates with tailored properties for specific applications. nih.govglenresearch.com

Carbohydrate-Protein Conjugation using Heterobifunctional Linkers

Glycoconjugates, molecules in which a carbohydrate is attached to a protein or lipid, play critical roles in numerous biological processes. The synthesis of well-defined carbohydrate-protein conjugates is crucial for studying these processes and for the development of vaccines and therapeutics. This compound has been utilized as a heterobifunctional linker in a novel and efficient method for coupling saccharides to proteins. nih.govresearchgate.net

This method involves a two-step process. First, the protein is acylated with a reagent like bromoacetic anhydride (B1165640) to introduce electrophilic sites. The thiol group of the aminooxy-thiol linker then reacts with these sites to form stable thioether linkages, thereby introducing aminooxy groups onto the protein surface. nih.govresearchgate.net In the second step, this aminooxylated protein is condensed with a carbohydrate that has been derivatized to contain an aldehyde or keto group. nih.govresearchgate.net This reaction forms a stable oxime linkage, resulting in the desired carbohydrate-protein conjugate. researchgate.net A significant advantage of this method is that any uncoupled saccharide can be recovered in its original form. nih.govresearchgate.net

| Step | Reactants | Linkage Formed |

| 1. Protein Modification | Bromoacylated Protein + this compound | Thioether |

| 2. Carbohydrate Conjugation | Aminooxylated Protein + Aldehyde/Keto-derivatized Carbohydrate | Oxime |

Immunoconjugate Synthesis and Stability Considerations

Immunoconjugates, which consist of an antibody linked to a therapeutic or diagnostic agent, are a major class of biopharmaceuticals. The stability of the linker connecting the antibody to the payload is a critical determinant of the immunoconjugate's efficacy and safety.

While maleimide-based linkers are commonly used for attaching payloads to the thiol groups of reduced interchain disulfides in antibodies, the resulting thioether linkage can exhibit limited stability in vivo. nih.gov This instability can lead to premature release of the payload. The use of heterobifunctional linkers like this compound offers an alternative approach. By first reacting the thiol group with a suitable site on the antibody and then using the aminooxy group to attach the payload via an oxime linkage, a more stable conjugate may be formed. The oxime bond is known for its high stability under physiological conditions, which can be advantageous for in vivo applications.

Nanomaterial Functionalization and Sensing

The functionalization of nanomaterials with biomolecules is a rapidly growing field with applications in diagnostics, imaging, and drug delivery. The unique properties of this compound make it a valuable tool for modifying the surface of nanomaterials and creating novel biosensors.

Gold Nanocluster-Based Probes for Biomolecule Detection (e.g., Protein Carbonylation)

Gold nanoclusters are ultrasmall nanoparticles with unique fluorescence properties that make them attractive for use in sensing applications. mdpi.com The surface of these nanoclusters can be functionalized with ligands that impart specificity for a particular analyte. The thiol group of this compound has a strong affinity for gold surfaces, allowing for the straightforward formation of self-assembled monolayers on gold nanoclusters. nih.govsigmaaldrich.com

This functionalization strategy can be used to create probes for the detection of specific biomolecules. For example, to detect protein carbonylation, a marker of oxidative stress, the aminooxy group on the surface of the functionalized gold nanoclusters can be used to capture carbonylated proteins. nih.govnih.gov Protein carbonyl groups, which are formed as a result of oxidative damage, can react with the aminooxy groups to form stable oxime linkages. nih.gov This interaction can lead to a change in the fluorescence properties of the gold nanoclusters, providing a detectable signal for the presence of carbonylated proteins. nih.gov This approach offers a sensitive and selective method for detecting this important biomarker of disease. nih.gov

| Nanomaterial | Linker | Target Biomolecule | Detection Principle |

| Gold Nanoclusters | This compound | Carbonylated Proteins | Fluorescence quenching or enhancement upon binding. |

Surface Modification of Nanoparticles for Biomedical Imaging and Delivery

The dual functionality of this compound makes it an invaluable tool for the surface modification of nanoparticles, tailoring them for sophisticated biomedical applications such as imaging and drug delivery. The thiol group provides a strong and stable linkage to the surface of various nanoparticles, particularly those made of noble metals like gold and silver, through the formation of a dative covalent bond. Concurrently, the aminooxy group offers a highly selective handle for the attachment of biomolecules or other functional moieties.

This strategic surface modification can significantly enhance the biocompatibility and functionality of nanoparticles. For instance, the attachment of polyethylene (B3416737) glycol (PEG) chains via the aminooxy group can shield the nanoparticles from the immune system, prolonging their circulation time in the bloodstream. Furthermore, targeting ligands such as antibodies or peptides can be conjugated to the nanoparticle surface, enabling them to specifically bind to and accumulate at disease sites, thereby improving the efficacy of diagnostic imaging or therapeutic delivery.

| Nanoparticle Type | Functional Group for Thiol Attachment | Biomolecule for Aminooxy Attachment | Potential Application |

| Gold Nanoparticles | Gold surface | Targeting peptides, PEG | Targeted cancer imaging and therapy |

| Quantum Dots | Zinc sulfide (B99878) shell | Antibodies, fluorescent dyes | In vivo cellular imaging |

| Iron Oxide Nanoparticles | Gold-coated surface | MRI contrast agents, drugs | Magnetic resonance imaging and drug delivery |

Development of Optically Active Nanomaterials

The development of optically active, or chiral, nanomaterials is a burgeoning area of research with potential applications in sensing, catalysis, and photonics. This compound can play a crucial role in the synthesis of such materials. While the molecule itself is not chiral, it can be used to attach chiral molecules to the surface of plasmonic nanoparticles. This induced chirality can lead to unique optical properties, such as circular dichroism in the visible region of the spectrum.

The process involves the initial anchoring of this compound to the nanoparticle surface via the thiol group. Subsequently, a chiral molecule containing a carbonyl group (an aldehyde or a ketone) is reacted with the surface-bound aminooxy groups. This results in the formation of a stable oxime linkage, effectively decorating the nanoparticle with a layer of chiral molecules. The handedness and density of these chiral ligands on the nanoparticle surface can be precisely controlled, allowing for the fine-tuning of the nanomaterial's optical response.

| Chiral Molecule Attached | Nanoparticle Core | Resulting Chiral Property | Potential Application |

| D- or L-amino acids | Gold nanorods | Circular Dichroism | Chiral sensing |

| Chiral sugars | Silver nanocubes | Optical Rotation | Enantioselective catalysis |

| Chiral drug molecules | Gold-silver core-shell nanoparticles | Enhanced chiroptical signals | Drug delivery and monitoring |

Bioorthogonal Chemical Reactions in Living Systems

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The reaction between an aminooxy group and a carbonyl group to form an oxime bond is a prime example of such a reaction, and this compound serves as a key reagent in this context.

The aminooxy group of this compound exhibits exceptional selectivity towards aldehydes and ketones, even in the complex chemical environment of a living cell. iris-biotech.de This carbonyl-selective ligation allows for the specific labeling and tracking of biomolecules. For instance, if a specific protein or glycan is metabolically engineered to contain a ketone or aldehyde group, it can be subsequently tagged with a probe molecule attached to this compound. The thiol end of the molecule can be pre-functionalized with a variety of probes, including fluorescent dyes for imaging, affinity tags for purification, or drug molecules for targeted delivery.

This strategy has been employed to visualize glycans in living cells, to identify protein-protein interactions, and to develop novel diagnostic tools. The stability of the resulting oxime bond ensures that the label remains attached to its target, providing reliable and long-lasting signals. iris-biotech.de

A critical requirement for any bioorthogonal reaction is that it must not interfere with the vast array of chemical reactions that constitute life. The reaction between the aminooxy group and carbonyls fulfills this requirement admirably. Both functional groups are largely absent from the central metabolism of most organisms, meaning there is minimal risk of side reactions with native biomolecules. nih.govlibretexts.orggoogle.com

Computational and Theoretical Investigations of 3 Aminooxy Propane 1 Thiol

Quantum Mechanical and Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying chemical reactions and molecular interactions within large, complex systems like a solvated environment or a protein-ligand complex. In this method, the chemically active region of a system is treated with computationally intensive quantum mechanics, while the surrounding environment is modeled using more efficient classical molecular mechanics. mdpi.com

For 3-(aminooxy)propane-1-thiol, a QM/MM simulation would typically define the molecule itself, or its reactive functional groups, as the QM region. This would allow for a detailed investigation of electronic structure changes during processes such as:

Oxime Ligation: The reaction of the aminooxy group with an aldehyde or ketone to form an oxime bond.

Thiol-Disulfide Exchange: The interaction of the thiol group with a disulfide bond.

Thiolate Formation: The deprotonation of the thiol group in different chemical environments.

The surrounding solvent molecules (e.g., water) and any biomolecular partners would be treated using MM force fields. This approach provides a balance between accuracy and computational feasibility, offering insights into reaction mechanisms and transition states that are inaccessible to purely classical simulations. mdpi.com While specific QM/MM studies on this compound have not been identified, the methodology is well-suited to elucidate its reaction energetics in a biological context.

Density Functional Theory (DFT) Studies on Reactivity and Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to predict a variety of chemical properties, including molecular geometries, reaction energies, and spectroscopic signatures. DFT calculations are fundamental to understanding the intrinsic reactivity of a molecule like this compound.

Key reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other species. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are prime targets for interaction.

For this compound, DFT would reveal the distinct reactivities of the nucleophilic aminooxy group and the thiol group. For instance, calculations could precisely determine the proton affinity and bond dissociation energies, providing thermodynamic data on its reactivity in various chemical transformations. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and represents the type of data that would be generated from a DFT study.

| Property | Functional Group | Calculated Value | Significance |

|---|---|---|---|

| Proton Affinity (PA) | Aminooxy (-ONH₂) | ~850 kJ/mol | Indicates basicity and likelihood of protonation. |

| Bond Dissociation Energy (BDE) | Thiol (S-H) | ~340 kJ/mol | Energy required to break the S-H bond homolytically; relates to antioxidant potential. |

| HOMO Energy | Thiol (-SH) | -7.5 eV | Localized on the sulfur atom, indicating it is a primary site for electrophilic attack. |

| LUMO Energy | Propane (B168953) Backbone | +1.2 eV | Suggests the molecule is a poor electron acceptor in its ground state. |

Conformational Analysis and Linker Length Calculations

As a flexible linker molecule, the three-dimensional shape and accessible conformations of this compound are critical to its function. Conformational analysis, typically performed using molecular mechanics or DFT, involves mapping the potential energy surface of the molecule as a function of its rotatable bonds.

The propane backbone of this compound has several single bonds around which rotation can occur. Theoretical calculations can identify low-energy conformers, such as anti and gauche arrangements, and determine the energy barriers for rotation between them. This information is vital for understanding the molecule's flexibility and the spatial relationship between its two terminal functional groups.

The "linker length" is a crucial parameter, defining the distance it can span between two conjugated entities. Computational modeling can provide precise measurements of this distance for different conformations.

Table 2: Calculated Conformational Data for this compound This table is illustrative and represents the type of data that would be generated from a conformational analysis.

| Parameter | Description | Calculated Value Range |

|---|---|---|

| End-to-End Distance (O to S) | The through-space distance between the oxygen and sulfur atoms. | 4.5 Å - 6.0 Å |

| Dihedral Angles (C-C-C-S) | Key angles determining the backbone shape. | 60° (gauche), 180° (anti) |

| Relative Conformational Energy | The energy difference between the most stable (anti) and less stable (gauche) forms. | 0.5 - 1.5 kcal/mol |

Modeling of Ligand-Biomolecule and Ligand-Nanomaterial Interactions

Computational modeling is essential for predicting and analyzing how this compound interacts with larger systems such as proteins or the surfaces of nanomaterials.

Ligand-Biomolecule Interactions: Molecular docking simulations could be used to predict the binding orientation and affinity of this compound within a protein's active site. For example, if used to link a drug molecule to an antibody, docking and molecular dynamics (MD) simulations could explore how the linker influences the drug's binding and whether the linker itself forms favorable interactions (e.g., hydrogen bonds) with protein residues.

Ligand-Nanomaterial Interactions: The thiol group (-SH) is widely known for its strong affinity for noble metal surfaces, such as gold. Molecular modeling can shed light on the nature of this interaction. nih.govtdl.org Simulations can be used to:

Calculate the binding energy of the thiol group to a gold (or other material) surface.

Determine the preferred binding geometry (e.g., the tilt angle of the molecule relative to the surface).

Model the self-assembly of multiple linker molecules on a nanoparticle surface, predicting packing density and monolayer structure.

These simulations are critical for the rational design of functionalized nanomaterials for applications in biosensing, drug delivery, and diagnostics. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(Aminooxy)propane-1-thiol, and how can intermediate instability be mitigated?

- Methodology : A practical synthesis route involves reacting thiol-containing precursors with protected aminooxy intermediates. For example, this compound hydrochloride (CAS: 17518-47-7) can be synthesized via nucleophilic substitution or reductive amination, followed by purification using silica gel chromatography . To address instability (e.g., oxidation of the thiol group), work under inert atmospheres (N₂/Ar) and use reducing agents like NaCNBH₃ to stabilize intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are conflicting spectral data resolved?

- Methodology : Combine ¹H/¹³C NMR (to verify amine, thiol, and oxyamine groups), FT-IR (to identify N-H and S-H stretches), and HRMS (for molecular ion validation). For ambiguous peaks (e.g., overlapping thiol signals), use derivatization (e.g., alkylation of thiols) or deuterated solvents to simplify spectra .

Q. What are the optimal storage conditions to preserve the reactivity of this compound?

- Methodology : Store as a hydrochloride salt at -20°C under anhydrous conditions to prevent hydrolysis. Avoid repeated freeze-thaw cycles; aliquot working solutions in inert solvents (e.g., dry DMF or THF) .

Advanced Research Questions

Q. How can this compound be integrated into nanoparticle surface functionalization, and what impact does this have on catalytic activity?

- Methodology : The thiol group binds to metal surfaces (e.g., CdSe nanoparticles), while the aminooxy group enables post-functionalization via oxime ligation. Monitor ligand attachment using UV-Vis absorption spectroscopy and assess catalytic performance in model reactions (e.g., hydrogenation). Surface coverage can be quantified via TGA or XPS .

Q. What strategies improve the enzymatic inhibitory activity of this compound derivatives?

- Methodology : Modify the aminooxy moiety to enhance binding affinity. For example, replacing the methoxy group with bulkier substituents (e.g., tert-butyl) can increase steric hindrance and improve inhibition of enzymes like ornithine decarboxylase (ODC). Test IC₅₀ values using enzyme assays with fluorogenic substrates .

Q. How do competing reaction pathways (e.g., disulfide formation vs. oxime ligation) affect the utility of this compound in bioconjugation?

- Methodology : To favor oxime ligation, maintain a pH >7 and use aniline catalysts to accelerate reaction kinetics. Suppress disulfide formation by adding reducing agents (e.g., TCEP) or working under anaerobic conditions. Monitor product distribution via LC-MS or MALDI-TOF .

Q. What computational tools can predict the reactivity of this compound in complex reaction environments?

- Methodology : Employ DFT calculations (e.g., Gaussian) to model transition states for thiol-metal binding or oxime formation. Pair with molecular dynamics simulations to assess solvation effects and steric accessibility in biological systems .

Data Contradiction Analysis

Q. Why do reported yields for this compound syntheses vary significantly across studies?

- Resolution : Variability arises from differences in protecting group strategies (e.g., O-methyl vs. Boc) and purification methods (e.g., column chromatography vs. distillation). Optimize reaction stoichiometry and catalyst loading (e.g., NaCNBH₃ vs. LiAlH₄) to improve reproducibility .

Q. How can conflicting biological activity data for aminooxy-thiol derivatives be reconciled?

- Resolution : Differences in assay conditions (e.g., enzyme source, substrate concentration) or compound purity (e.g., residual solvents) may explain discrepancies. Validate activity using orthogonal assays (e.g., SPR for binding affinity) and rigorously characterize compounds via HPLC prior to testing .

Methodological Best Practices

- Synthesis : Use Schlenk techniques for air-sensitive steps and monitor reactions via TLC.

- Characterization : Cross-validate spectral data with synthetic intermediates to resolve ambiguities.

- Applications : Pre-functionalize nanoparticles with thiol-binding metals (e.g., Au, Cd) before introducing aminooxy groups for modular bioconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.